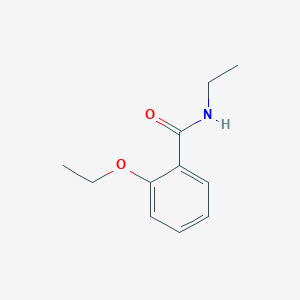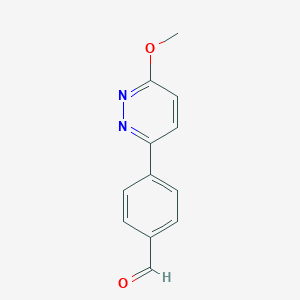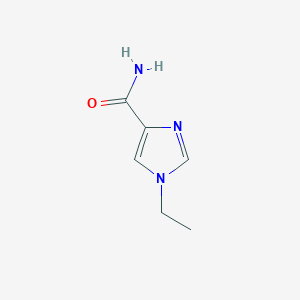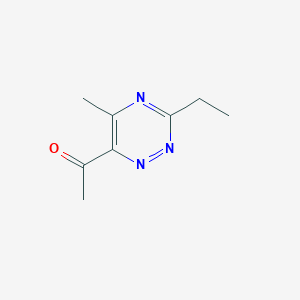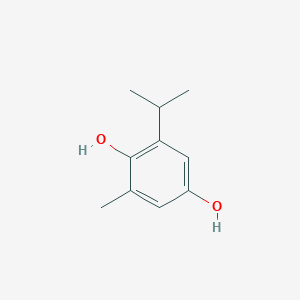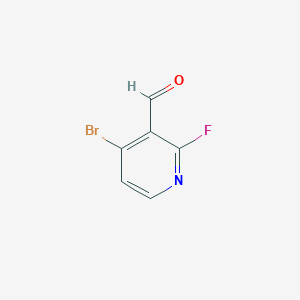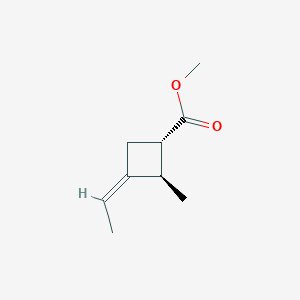
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate is a chemical compound that is used in scientific research for various purposes. It is a cyclobutane derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in some reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. However, it has been reported to have some antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has some advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively easy to synthesize. Additionally, it can be used as a chiral auxiliary in the synthesis of other chiral compounds. However, one of the limitations is that there is limited information available on its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate. One direction is to investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a starting material for the synthesis of other compounds. Additionally, it may be useful to investigate its potential as a ligand in the synthesis of metal complexes.
Métodos De Síntesis
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate can be synthesized using different methods. One of the most common methods is the condensation reaction between ethyl acetoacetate and cyclobutanone in the presence of sodium ethoxide. Another method involves the reaction between ethyl acetoacetate and cyclobutanone in the presence of a strong base such as potassium tert-butoxide.
Aplicaciones Científicas De Investigación
Methyl (methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate)-3-ethylidene-2-methylcyclobutane-1-carboxylate has been used in scientific research for various purposes. It has been used as a starting material for the synthesis of other compounds. It has also been used as a ligand in the synthesis of metal complexes. Additionally, it has been used as a chiral auxiliary in the synthesis of other chiral compounds.
Propiedades
Número CAS |
134111-63-0 |
|---|---|
Nombre del producto |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
methyl (1S,2R,3Z)-3-ethylidene-2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-4-7-5-8(6(7)2)9(10)11-3/h4,6,8H,5H2,1-3H3/b7-4-/t6-,8-/m0/s1 |
Clave InChI |
IOGWLUFQXATQDM-QFKPWTNMSA-N |
SMILES isomérico |
C/C=C\1/C[C@@H]([C@H]1C)C(=O)OC |
SMILES |
CC=C1CC(C1C)C(=O)OC |
SMILES canónico |
CC=C1CC(C1C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



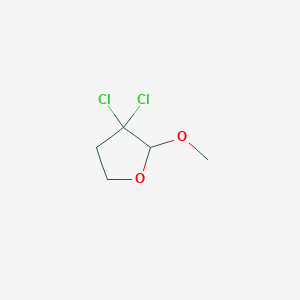
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)

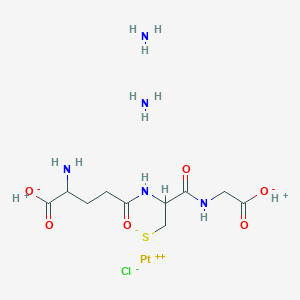
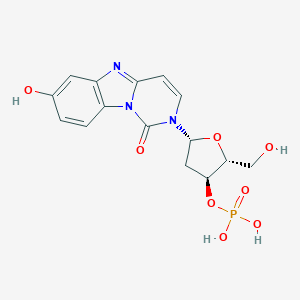
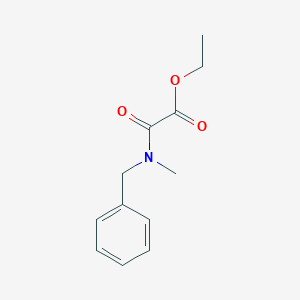
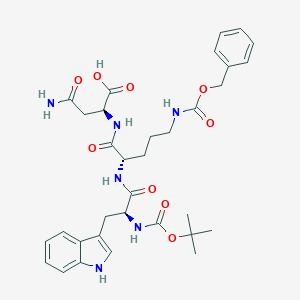
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)
